N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that features a thiazole ring and a quinoline moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . Quinoline derivatives are also significant in medicinal chemistry due to their wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves coupling the thiazole and quinoline derivatives through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Bromine, nitric acid
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced quinoline derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. These interactions make the compound effective against microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-2-phenylquinolinecarboxamide
- N-(5-methyl-4-phenylthiazol-2-yl)-2-phenylquinolinecarboxamide
- N-(5-ethyl-4-methylthiazol-2-yl)-2-phenylquinolinecarboxamide
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which enhances its biological activity and selectivity. The combination of the thiazole and quinoline moieties also provides a synergistic effect, making it more potent than similar compounds.
Properties
Molecular Formula |
C27H21N3OS |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H21N3OS/c1-2-24-25(19-13-7-4-8-14-19)29-27(32-24)30-26(31)21-17-23(18-11-5-3-6-12-18)28-22-16-10-9-15-20(21)22/h3-17H,2H2,1H3,(H,29,30,31) |
InChI Key |
LIKAEKFNSUMEAA-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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